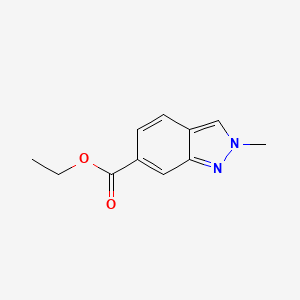
Ethyl 2-methyl-2H-indazole-6-carboxylate
Description
Ethyl 2-methyl-2H-indazole-6-carboxylate (CAS: Not explicitly provided in evidence; structural analogs in ) is an indazole derivative featuring a methyl group at position 2 and an ethyl ester moiety at position 4. Indazoles are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science due to their ability to participate in hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 2-methylindazole-6-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-9-7-13(2)12-10(9)6-8/h4-7H,3H2,1-2H3 |
InChI Key |
FYPUYHFZWFRVOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NN(C=C2C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-2H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-2H-indazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
Ethyl 2-methyl-2H-indazole-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Positional and Functional Group Isomers
Key analogs include:
Heterocyclic Core Modifications
Electronic Effects : Benzothiazoles exhibit stronger electron-withdrawing effects due to sulfur, whereas indazoles offer hydrogen-bonding sites (N-H) critical for drug-receptor interactions .
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro Derivatives : 2-Methyl-6-nitro-2H-indazole (78% yield via dimethyl sulfate alkylation ) shows reduced stability compared to carboxylate esters due to nitro group reactivity.
- Methoxy Derivatives : Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate has enhanced solubility in polar solvents but reduced metabolic stability .
Alkyl Chain Length
- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher logP values (e.g., Ethyl 1-fluoro-2-oxocyclohexanecarboxylate, logP ~1.5) compared to methyl esters, improving blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


